Cas no 1422354-59-3 (Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate)
![Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1422354-59-3x500.png)
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ETHYL 3-OXO-1-THIASPIRO[4.5]DECANE-2-CARBOXYLATE
- Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate
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- インチ: 1S/C12H18O3S/c1-2-15-11(14)10-9(13)8-12(16-10)6-4-3-5-7-12/h10H,2-8H2,1H3
- InChIKey: HRTHZTZMEIXVQL-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)C(CC21CCCCC2)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 295
- XLogP3: 2.5
- トポロジー分子極性表面積: 68.7
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM209485-1g |
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate |
1422354-59-3 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A289001168-1g |
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate |
1422354-59-3 | 97% | 1g |
517.32 USD | 2021-06-15 | |
Chemenu | CM209485-1g |
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate |
1422354-59-3 | 97% | 1g |
$425 | 2021-08-04 |
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylateに関する追加情報
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate (CAS No. 1422354-59-3): A Comprehensive Overview
Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate, identified by its CAS number 1422354-59-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic thiazole derivative has garnered attention due to its unique structural framework and potential applications in drug development, particularly in the design of novel bioactive molecules.
The molecular structure of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate features a spirocyclic core, which is a fused ring system consisting of a thiophene ring linked to a decane backbone. This spirocyclic arrangement imparts distinct steric and electronic properties to the molecule, making it a versatile scaffold for medicinal chemistry applications. The presence of a carboxylate group at the 2-position and an oxo group at the 3-position further enhances its reactivity and functionality, enabling diverse chemical modifications and derivatization strategies.
In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug discovery. Spirocycles are known for their stability, flexibility, and ability to mimic the conformational preferences of biologically active molecules. The thiazole moiety in Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate adds an additional layer of complexity, as thiophene derivatives are widely recognized for their biological activity across various therapeutic areas.
One of the most compelling aspects of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate is its potential as a building block for the synthesis of more complex pharmacological entities. Researchers have explored its utility in generating novel analogs with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, studies have demonstrated its applicability in the design of inhibitors for enzymes involved in metabolic pathways, such as fatty acid synthase and cholesteryl ester transfer protein.
The synthesis of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the spirocyclic core, followed by functional group manipulations to introduce the carboxylate and oxo groups. Advances in catalytic processes have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
Recent computational studies have further elucidated the structural and electronic properties of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate. Molecular modeling techniques have been employed to predict its binding interactions with biological targets, providing valuable insights into its potential pharmacological activity. These studies have revealed that the compound exhibits favorable binding affinities with certain protein targets, suggesting its suitability for further development as a lead compound in drug discovery programs.
The therapeutic potential of derivatives of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate has been explored in several preclinical studies. Researchers have synthesized various analogs and evaluated their biological activity using in vitro and in vivo models. Preliminary results indicate that these derivatives exhibit promising effects in modulating key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. These findings underscore the importance of this scaffold in developing novel therapeutic agents.
The versatility of Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate extends beyond its applications in drug development. It has also been utilized as a key intermediate in the synthesis of functional materials, including liquid crystals and organic semiconductors. The unique structural features of this compound contribute to its exceptional optical and electronic properties, making it a valuable material for advanced technological applications.
In conclusion, Ethyl 3-oxo-1-thiaspiro[4.5]decane-2-carboxylate (CAS No. 1422354-59-3) represents a fascinating compound with broad utility across multiple domains of chemistry and biology. Its unique structural attributes, coupled with its synthetic accessibility and biological activity, position it as a promising candidate for further exploration in pharmaceutical research and material science innovation.
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